molecular formula C12H20ClN3O B1485633 1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride CAS No. 2140316-54-5

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B1485633
CAS No.: 2140316-54-5
M. Wt: 257.76 g/mol
InChI Key: DEAMAERQUNWOJU-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C12H19N3O·HCl and a molecular weight of 257.76 g/mol . This compound is characterized by the presence of two piperidine rings, one of which is substituted with a carbonyl group and the other with a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with piperidine-4-carbonitrile in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The carbonyl and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride can be compared with other piperidine derivatives such as:

    Piperidine-4-carbonitrile hydrochloride: Similar in structure but lacks the carbonyl group.

    Piperidine-4-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a carbonitrile group.

    1-Benzyl-2-methyl-1H-imidazole-carbaldehyde: A different scaffold but used in similar applications

Properties

IUPAC Name

1-(piperidine-4-carbonyl)piperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;/h10-11,14H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAMAERQUNWOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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